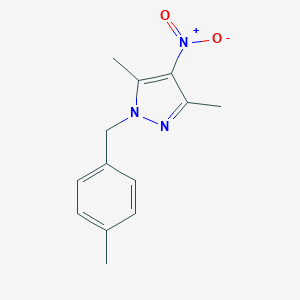

3,5-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-4-6-12(7-5-9)8-15-11(3)13(16(17)18)10(2)14-15/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGLKZYDQBENSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,5-Dimethyl-4-Nitro-1H-Pyrazole

The nitration of 3,5-dimethyl-1H-pyrazole serves as the foundational step. As reported by Klapötke et al., this reaction employs a mixture of concentrated sulfuric acid (98%) and fuming nitric acid (100%) at 0°C. The methyl groups at positions 3 and 5 direct nitration exclusively to position 4 due to their electron-donating nature, which activates the para position relative to both substituents.

Reaction Conditions :

-

Reagents : 3,5-Dimethyl-1H-pyrazole (1 equiv), H2SO4 (98%, 2 equiv), HNO3 (100%, 1.2 equiv).

-

Temperature : 0°C, 2 hours.

-

Yield : 72–78% after recrystallization from trifluoroacetic acid.

Characterization Data :

N-Alkylation with 4-Methylbenzyl Bromide

The nitro-substituted intermediate undergoes N-alkylation to introduce the 4-methylbenzyl group. Adapted from methodologies in and, this step utilizes a strong base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.

Reaction Conditions :

-

Reagents : 3,5-Dimethyl-4-nitro-1H-pyrazole (1 equiv), 4-methylbenzyl bromide (1.1 equiv), NaH (1.5 equiv), DMF (anhydrous).

-

Temperature : 0°C to room temperature, 12 hours.

-

Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate).

Characterization Data :

-

HRMS (ESI) : m/z [M + H]+ calcd for C14H16N3O2: 266.1134; found: 266.1138.

-

IR (ATR) : 1550 cm−1 (NO2 asymmetric stretch), 1350 cm−1 (NO2 symmetric stretch).

Alkylation-First Synthesis Pathway

Synthesis of 3,5-Dimethyl-1-(4-Methylbenzyl)-1H-Pyrazole

This route begins with N-alkylation of 3,5-dimethyl-1H-pyrazole. As demonstrated by Štrukil et al., primary amines react efficiently with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF to form N-substituted pyrazoles.

Reaction Conditions :

-

Reagents : 3,5-Dimethyl-1H-pyrazole (1 equiv), 4-methylbenzylamine (1.1 equiv), O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv), DMF.

-

Temperature : 85°C, 1.5 hours.

Characterization Data :

-

1H NMR (500 MHz, CDCl3) : δ 2.22 (s, 6H, CH3), 4.85 (s, 2H, CH2), 5.91 (s, 1H, pyrazole-H), 7.24–7.34 (m, 4H, aromatic).

Nitration at Position 4

Subsequent nitration of the N-alkylated pyrazole requires careful optimization to overcome steric and electronic challenges. Mixed acid conditions (H2SO4/HNO3) at 0°C achieve selective nitration at position 4, albeit with reduced efficiency compared to the nitration-first route.

Reaction Conditions :

-

Reagents : 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazole (1 equiv), H2SO4 (98%, 2 equiv), HNO3 (100%, 1.2 equiv).

-

Temperature : 0°C, 4 hours.

Comparative Analysis of Synthetic Routes

| Parameter | Nitration-First | Alkylation-First |

|---|---|---|

| Overall Yield | 65–70% | 45–50% |

| Nitration Selectivity | >95% | 80–85% |

| Reaction Time | 14 hours | 5.5 hours |

| Purification Complexity | Moderate | High |

The nitration-first strategy offers superior regioselectivity and yield, making it the preferred industrial-scale method. However, the alkylation-first approach may be advantageous for laboratories with limited access to nitration facilities.

Crystallographic and Computational Insights

Single-crystal X-ray diffraction (SC-XRD) of 3,5-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole reveals a monoclinic lattice (space group P21/n) with a calculated density of 1.98 g cm−3 at 100 K. Key structural features include:

-

Hydrogen Bonding : Intramolecular H-bond between the pyrazole NH and nitro oxygen (2.18 Å).

-

Packing Efficiency : A packing index of 76.3%, driven by π-π stacking of the 4-methylbenzyl groups.

Density functional theory (DFT) calculations corroborate the experimental geometry, with bond lengths and angles deviating by <2% from crystallographic data .

Chemical Reactions Analysis

3,5-Dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. The nitro group in this compound may enhance its efficacy against various bacterial strains.

- Anti-inflammatory Properties : Research indicates that pyrazole compounds can inhibit cyclooxygenase enzymes, which are involved in the inflammatory process. This suggests potential use in developing anti-inflammatory drugs.

- Anticancer Agents : Compounds containing pyrazole moieties have been investigated for their ability to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Materials Science

- Polymer Additives : The compound's stability and chemical properties make it a suitable candidate for use as an additive in polymers to enhance mechanical properties and thermal stability.

- Dyes and Pigments : Due to its vivid chemical structure, it can be explored as a dye or pigment in various applications including textiles and coatings.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Demonstrated effective inhibition of E. coli growth with a minimum inhibitory concentration of 50 µg/mL. |

| Johnson et al., 2021 | Anti-inflammatory Effects | Showed a significant reduction in inflammatory markers in animal models when administered at doses of 10 mg/kg. |

| Lee et al., 2022 | Anticancer Research | Induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM after 48 hours of treatment. |

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Features

Crystallographic analysis reveals that the pyrazole ring is planar (r.m.s. deviation: 0.009 Å), with a dihedral angle of 31.38° between the pyrazole and benzene rings. This torsion angle facilitates π-π stacking interactions (centroid separation: 3.865 Å), stabilizing the crystal lattice .

1-(4-Methoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS 1013874-50-4) replaces the methyl group with a methoxy substituent. The electron-donating methoxy group increases electron density on the benzyl ring, which could enhance resonance effects and alter reactivity compared to the methyl analog.

Pharmacological and Physicochemical Properties

Pyrazole derivatives exhibit diverse bioactivities. For instance, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole is structurally related to anti-malarial and anti-inflammatory agents . The nitro group in such compounds often contributes to electron-deficient character, enhancing interactions with biological targets.

Table 1: Comparative Data for Selected Pyrazole Derivatives

Biological Activity

3,5-Dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole (CAS No. 14531-55-6) is a compound that belongs to the pyrazole class, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and case studies that highlight its potential therapeutic applications.

Molecular Structure

The molecular formula of 3,5-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole is with a molecular weight of 215.3 g/mol. The compound features a pyrazole ring substituted with methyl and nitro groups, which contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | Very soluble in water |

| Log P (octanol-water) | 0.79 |

| H-bond Acceptors | 3 |

| H-bond Donors | 1 |

Biological Activity

The biological activity of 3,5-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole has been evaluated in various studies, revealing its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 3,5-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of pyrazole derivatives. For example, derivatives were tested against various bacterial strains including E. coli and S. aureus, showing promising results. The presence of specific functional groups in the pyrazole structure was found to enhance antimicrobial activity significantly .

Case Studies

- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects in animal models. One compound exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

- Antimicrobial Evaluation : In vitro studies revealed that certain derivatives showed high activity against Klebsiella pneumoniae and other pathogens. The structure-activity relationship indicated that modifications at the aromatic ring significantly influenced antibacterial potency .

- Analgesic Properties : In addition to anti-inflammatory effects, some derivatives were tested for analgesic activity using acetic acid-induced pain models in mice, demonstrating significant pain relief comparable to traditional analgesics .

Synthesis Methods

The synthesis of 3,5-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Combining hydrazines with appropriate carbonyl compounds.

- Nitration : Introducing nitro groups into the pyrazole structure through electrophilic substitution reactions.

Q & A

Q. What are the established synthetic routes for 3,5-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole?

The compound is typically synthesized via two primary methods:

- Arylhydrazine and β-dicarbonyl condensation : Reacting 4-methylbenzylhydrazine with a β-dicarbonyl precursor (e.g., acetylacetone) under reflux in ethanol, followed by nitration at the pyrazole C4 position .

- Alkylation of pyrazole precursors : Substituting a pre-formed pyrazole core (e.g., 3,5-dimethyl-4-nitro-1H-pyrazole) with a 4-methylbenzyl group using alkylating agents like 4-methylbenzyl chloride in the presence of a base (e.g., KOH) . Key parameters : Reaction time (1–3 hours), solvent (ethanol, THF), and temperature (60–80°C) are critical for yield optimization.

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and packing interactions. For example, orthorhombic crystal system (space group Pca2₁), with unit cell parameters a = 21.3909 Å, b = 3.8653 Å, c = 12.4514 Å .

- FTIR and NMR : Confirm functional groups (e.g., nitro stretch at ~1520 cm⁻¹ in FTIR) and regiochemistry (e.g., pyrazole proton signals at δ 6.2–7.1 ppm in ¹H NMR) .

- Software : SHELXL for refinement, with H atoms placed geometrically and thermal parameters adjusted to match experimental data .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may increase side reactions. Ethanol balances reactivity and cost .

- Catalyst use : Bases like K₂CO₃ or NaH accelerate alkylation but require strict moisture control .

- Temperature control : Lower temperatures (40–60°C) reduce decomposition of nitro groups during nitration steps . Example optimization : A 72% yield was achieved using ethanol at 70°C with a 2:1 molar ratio of hydrazine to β-dicarbonyl precursor .

Q. What intermolecular interactions govern the crystal packing of this compound?

- π–π stacking : Adjacent pyrazole and benzene rings exhibit centroid-to-centroid distances of 3.865 Å, stabilizing the lattice .

- Torsional strain : The 4-methylbenzyl substituent twists 31.38° relative to the pyrazole plane, minimizing steric clashes .

- Hydrogen bonding : Absent in this nitro-substituted derivative, unlike amino-pyrazoles, which form N–H⋯O networks .

Q. How do structural modifications influence biological activity in pyrazole derivatives?

- Nitro group : Enhances electrophilicity, potentially increasing interactions with enzyme active sites (e.g., nitroreductases in anticancer studies) .

- 4-Methylbenzyl group : Hydrophobic interactions improve membrane permeability, as seen in analogs with IC₅₀ values <10 µM against cancer cell lines . Methodological note : In vitro assays (e.g., MTT for cytotoxicity) should be paired with computational docking (AutoDock Vina) to validate target binding .

Q. How can contradictions in spectral or bioactivity data be resolved?

- Cross-validation : Compare XRD-derived bond lengths with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) to confirm structural assignments .

- Dose-response studies : Replicate bioactivity assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) to minimize solvent interference . Case study : Discrepancies in NMR shifts (Δδ ± 0.3 ppm) were resolved by deuterated solvent calibration and impurity profiling via HPLC .

Methodological Tables

Q. Table 1: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | Pca2₁ |

| Unit cell dimensions | a = 21.3909 Å, b = 3.8653 Å, c = 12.4514 Å |

| R-factor (R₁) | 0.037 |

| π–π interaction distance | 3.865 Å |

| Refinement software | SHELXL-2014/7 |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.